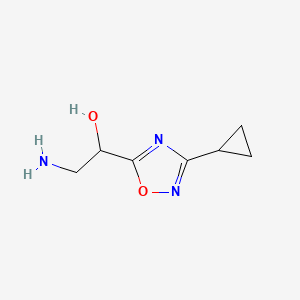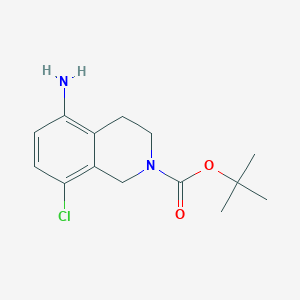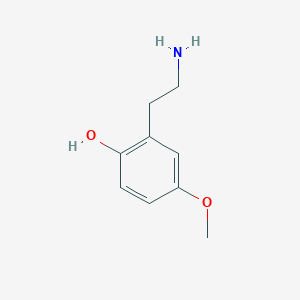![molecular formula C8H4BrNOS B13556768 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-c]pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack formylation, where a formyl group is introduced into the aromatic ring using a Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (such as dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted thieno[2,3-c]pyridines
- Thieno[2,3-c]pyridine carboxylic acids
- Thieno[2,3-c]pyridine alcohols
Aplicaciones Científicas De Investigación
4-Bromothieno[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer research.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as kinases. The compound’s thieno[2,3-c]pyridine core can mimic ATP, allowing it to bind to the active site of kinases and inhibit their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
- 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
- Thieno[2,3-c]pyridine-2-carboxaldehyde
Uniqueness: 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde is unique due to its combination of a bromine atom and an aldehyde group on the thieno[2,3-c]pyridine ring. This unique structure allows for diverse chemical modifications and applications, particularly in medicinal chemistry for the development of kinase inhibitors .
Propiedades
Fórmula molecular |
C8H4BrNOS |
|---|---|
Peso molecular |
242.09 g/mol |
Nombre IUPAC |
4-bromothieno[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-4H |
Clave InChI |
RACXAGCCBHEHSB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=CN=CC(=C21)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)

![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)








![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)

